molecular formula C16H17NOS2 B2447122 (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396892-51-5

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2447122
CAS No.: 1396892-51-5
M. Wt: 303.44
InChI Key: TUTOTXXZGFIQEB-AATRIKPKSA-N
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Description

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to both the enone and piperidine moieties. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-16(6-5-14-3-1-11-19-14)17-9-7-13(8-10-17)15-4-2-12-20-15/h1-6,11-13H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOTXXZGFIQEB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone. For this compound, thiophene-2-carbaldehyde and acetone can be used as starting materials.

    Piperidine Substitution: The piperidine ring can be introduced through a nucleophilic substitution reaction. Thiophene-2-ylpiperidine can be synthesized separately and then coupled with the enone moiety using a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene rings.

    Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkyl halides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiophene moieties often exhibit significant anticancer activities. The presence of the thiophene ring enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

A study focusing on related thiophene-containing compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involved induction of apoptosis and cell cycle arrest at the sub-G1 phase, suggesting that this compound may similarly affect cancer cell viability through apoptotic pathways .

Antifungal Activity

A series of derivatives based on thiophene structures have been synthesized and evaluated for antifungal activity. For instance, a study reported the synthesis of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, which showed promising antifungal activity against various fungal strains. The EC50 values for these compounds were significantly lower than those of standard antifungal agents, indicating their potential as effective fungicides .

Antiviral Activity

Thiophene derivatives have also been explored for their antiviral properties. A study evaluated piperidine-substituted thiophene derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The results showed effective antiviral potency, with EC50 values indicating strong inhibition of viral replication .

Case Study 1: Anticancer Activity Assessment

In a recent investigation, researchers synthesized a series of thiophene derivatives and assessed their cytotoxicity against HeLa cells. The study found that certain modifications to the thiophene ring significantly enhanced anticancer activity. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.37Induces apoptosis
Compound BHeLaTBDInduces apoptosis

This data suggests that structural modifications can lead to improved efficacy against cancer cell lines .

Case Study 2: Antifungal Efficacy Evaluation

Another study focused on evaluating the antifungal activity of newly synthesized thiophene derivatives against various fungal pathogens. The results indicated that some compounds exhibited superior antifungal activity compared to established drugs:

CompoundFungal StrainEC50 (µg/mL)
Compound XFusarium graminearum5.52
Compound YCandida albicans6.66

These findings underscore the potential of thiophene derivatives as new antifungal agents .

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one depends on its application:

    Biological Systems: The compound may interact with enzymes or receptors, modulating their activity. The thiophene rings can engage in π-π interactions with aromatic amino acids in proteins.

    Chemical Reactions: The enone moiety can act as an electrophile, participating in various addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(4-(furan-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with furan rings instead of thiophene.

    (E)-3-(pyridin-2-yl)-1-(4-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one: Contains pyridine rings, which have different electronic properties compared to thiophene.

Uniqueness

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Biological Activity

(E)-3-(thiophen-2-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18N2S2\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}_2

This structure features a thiophene ring and a piperidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Chalcones and their derivatives have been widely studied for various biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor effects. The specific compound has shown promising results in several areas:

1. Antimicrobial Activity

Research indicates that chalcones exhibit potent antibacterial properties. For instance, studies have shown that chalcones can inhibit the growth of multidrug-resistant bacteria by targeting essential bacterial enzymes such as DNA gyrase B and MurA . The presence of thiophene rings in the structure enhances these antimicrobial effects due to their ability to interact with microbial cell membranes.

2. Antitumor Effects

Chalcones have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of tyrosinase and modulation of signaling pathways related to cell survival . The structural components of this compound may contribute to its potential as an antitumor agent.

3. Neuropharmacological Effects

The compound's piperidine moiety suggests potential activity at neurotransmitter receptors. Studies on similar compounds indicate that they can act as inhibitors of dopamine and norepinephrine transporters (DAT and NET), which are critical in the treatment of neuropsychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzyme Activity

Chalcones have been shown to inhibit various enzymes involved in metabolic processes, including those responsible for inflammation and tumor growth. This inhibition can lead to reduced proliferation of cancer cells and diminished inflammatory responses.

2. Receptor Modulation

The interaction with dopamine and norepinephrine transporters suggests that this compound may modulate neurotransmitter levels in the brain, potentially providing therapeutic benefits for mood disorders or neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial enzymes
AntitumorInduction of apoptosis
NeuropharmacologicalDAT/NET inhibition

Case Study 1: Antimicrobial Efficacy

In a study examining various chalcone derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell membrane integrity and interference with metabolic pathways.

Case Study 2: Neuropharmacological Potential

A pharmacological evaluation demonstrated that analogs of this compound could effectively inhibit DAT and NET, leading to increased levels of dopamine and norepinephrine in synaptic clefts. This suggests potential applications in treating conditions like depression and ADHD.

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